![molecular formula C14H15N3O3S B2693346 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-53-6](/img/structure/B2693346.png)

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

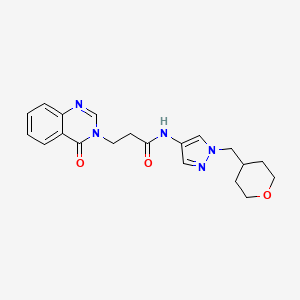

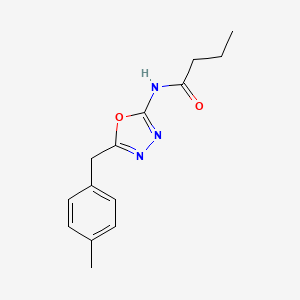

“2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C14H15N3O3S . It is a powder in physical form . The compound has a molecular weight of 305.36 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15N3O3S/c18-12(19)9-21-14-13(17-5-7-20-8-6-17)15-10-3-1-2-4-11(10)16-14/h1-4H,5-9H2,(H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 305.36 . The InChI code provides information about its molecular structure .Scientific Research Applications

Synthesis and Chemical Transformations

Quinoxaline derivatives have been extensively studied for their reactivity and potential in synthesizing various complex molecules. For instance, the reaction of quinoxalinyl thiocyanate with nucleophiles demonstrated the compound's ability to undergo nucleophilic attack at multiple sites, leading to the synthesis of sulfides, sulfoxides, and other ipso-substitution products (Iijima & Kyo, 1989). Similarly, efficient approaches for generating glycosylated and morphinylated quinoxaline analogs showcased the compound's utility in creating diversified derivatives with potential biological activities (Beldi, Atta, Aboul-Ela, & Ashry, 2011).

Biological and Pharmacological Potential

The biological activity of quinoxaline derivatives has been a subject of interest, particularly in the development of new pharmaceuticals. Research into 8-hydroxyquinoline derivatives, for example, revealed their anti-corrosion properties and potential as cathodic inhibitors, suggesting applications beyond mere chemical synthesis into materials science and corrosion protection (Douche et al., 2020). Additionally, novel fluorophores derived from quinoline compounds demonstrated strong fluorescence in aqueous media across a wide pH range, indicating their utility in biomedical analysis and fluorescent labeling (Hirano et al., 2004).

Antimicrobial Activities

Quinoxaline derivatives have been investigated for their antimicrobial properties. For example, sulphur-substituted pyrrolo[3,4-b]quinolines showed preliminary in vitro antimicrobial activity against selected Gram-positive pathogens, suggesting their potential in addressing microbial resistance (Es, Staskun, & Vuuren, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name |

2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-12(19)9-21-14-13(17-5-7-20-8-6-17)15-10-3-1-2-4-11(10)16-14/h1-4H,5-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYDTDGDJYBVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]prop-2-enamide](/img/structure/B2693265.png)

![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2693278.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2693286.png)